molecular formula C12H19ClN6O B2900971 3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride CAS No. 1431965-23-9

3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride

Cat. No.: B2900971
CAS No.: 1431965-23-9
M. Wt: 298.78
InChI Key: SWVGOAZSUFULIM-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrazole core fused with a triazoloazepine moiety. The molecular structure includes:

  • A pyrazole ring substituted with a methoxy group (-OCH3) at the 3-position.
  • A triazoloazepine scaffold linked via a methyl group at the pyrazole’s 1-position.
  • A hydrochloride salt form, enhancing solubility and stability .

Properties

IUPAC Name

3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O.ClH/c1-19-12-9(13)7-17(16-12)8-11-15-14-10-5-3-2-4-6-18(10)11;/h7H,2-6,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGOAZSUFULIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1N)CC2=NN=C3N2CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises two heterocyclic systems: a 3-methoxy-4-aminopyrazole moiety and a 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine scaffold linked via a methylene bridge. Retrosynthetically, the molecule can be dissected into:

  • Triazoloazepine core : Synthesized via cyclization of a diamine precursor or [3+2] cycloaddition.
  • Pyrazole subunit : Constructed through hydrazine-mediated cyclization of α,β-unsaturated carbonyl compounds.
  • Methylene linker : Introduced via alkylation or nucleophilic substitution.
  • Hydrochloride salt : Formed by treating the free base with hydrochloric acid.

Synthesis of the 6,7,8,9-Tetrahydro-5H-Triazolo[4,3-a]Azepine Core

Cyclization of Diamine Precursors

The triazoloazepine ring is typically assembled via cyclocondensation of a substituted hydrazine with a cyclic ketone. For example, reacting 2-chloroazepane with hydrazine hydrate in ethanol under reflux yields the triazoloazepine intermediate, as demonstrated in analogous syntheses. This method leverages the nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization to form the triazole ring.

[3+2] Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. A propargyl-substituted azepine derivative reacts with an azide under Cu(I) catalysis to form the triazole ring regioselectively. While this method ensures high regiocontrol, the azide precursor requires careful handling due to its instability.

Table 1: Comparative Methods for Triazoloazepine Synthesis
Method Starting Materials Conditions Yield (%) Reference
Diamine Cyclization 2-Chloroazepane, Hydrazine Ethanol, Reflux, 12 h 65–70
CuAAC Propargyl-azepine, Azide CuI, DMF, RT, 24 h 75–80

Synthesis of the 3-Methoxy-4-Aminopyrazole Subunit

Hydrazine-Mediated Cyclization

The pyrazole ring is constructed by reacting a β-ketoester derivative with hydrazine. For instance, ethyl 3-methoxy-4-nitroacrylate reacts with hydrazine hydrate in methanol to yield 3-methoxy-4-nitropyrazole, which is subsequently reduced to the amine using hydrogenation over palladium on carbon.

Functional Group Interconversion

Methoxy Introduction:
Methylation of a hydroxyl group at position 3 using methyl iodide in the presence of a base (e.g., K₂CO₃) ensures regioselective O-methylation. This step is critical to avoid N-methylation side products.

Amine Formation:
Catalytic hydrogenation of the nitro group to an amine requires careful control of reaction time and pressure to prevent over-reduction or ring saturation.

Coupling of Triazoloazepine and Pyrazole Moieties

Alkylation via Chloromethyl Intermediate

The triazoloazepine core is functionalized with a chloromethyl group by reacting with formaldehyde and HCl, yielding 3-chloromethyl-triazoloazepine. This intermediate undergoes nucleophilic substitution with the 4-aminopyrazole in the presence of a base (e.g., triethylamine) to form the methylene bridge.

Reductive Amination

An alternative approach involves condensing 3-formyl-triazoloazepine with 4-aminopyrazole under reductive conditions (NaBH₃CN, MeOH). This method avoids harsh alkylation conditions but requires stringent moisture control.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, and gaseous HCl is bubbled through the solution until precipitation is complete. The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, triazole-H), 6.12 (s, 1H, pyrazole-H), 4.35 (m, 2H, CH₂N), 3.89 (s, 3H, OCH₃).
  • LC-MS : m/z 306.2 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇N₇O·HCl.

Purity Optimization

Recrystallization from ethanol/water (9:1) enhances purity to >99%, as confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Synthesis : Competing N- vs. O-methylation is mitigated by using bulky bases (e.g., DBU) to favor O-methylation.
  • Triazoloazepine Stability : The triazole ring is sensitive to oxidation; thus, reactions are conducted under nitrogen atmosphere.
  • Salt Hygroscopicity : The hydrochloride salt is hygroscopic, necessitating storage in desiccators with silica gel.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and three analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Structural Features
Target : 3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride C12H17ClN6O (est.) ~296.5 (est.) Methoxy group, triazoloazepine-methyl linkage Hydrochloride Pyrazole core with methoxy and triazoloazepine substituents; enhanced polarity due to -OCH3
Analog 1 : 1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine C12H18N6 246.31 Ethyl group None Ethyl substitution reduces polarity; lacks methoxy and hydrochloride salt
Analog 2 : 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1,2,5-oxadiazol-3-amine C9H12N6O 220.23 Oxadiazole ring None Oxadiazole core replaces pyrazole; smaller molecular size and lower weight
Analog 3 : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one C34H27N7O4 ~621.63 (est.) Coumarin, tetrazole, pyrimidinone None Highly complex structure with fused aromatic systems; unrelated to triazoloazepine
Key Observations:
  • Polarity and Solubility : The target compound’s methoxy group and hydrochloride salt likely improve aqueous solubility compared to the ethyl-substituted analog (Analog 1), which is more lipophilic .
  • Structural Complexity : Analog 3 (from ) is significantly larger and incorporates coumarin and tetrazole moieties, making it pharmacologically distinct .

Research Implications and Limitations

While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:

  • The methoxy group could enhance hydrogen-bonding interactions with biological targets compared to ethyl or oxadiazole substituents.
  • The hydrochloride salt may improve pharmacokinetic properties, such as dissolution rate and oral absorption.
  • Limitations : The absence of experimental data (e.g., binding affinity, toxicity) precludes definitive conclusions about efficacy or safety.

Biological Activity

3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride (CAS No. 750614-22-3) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

  • Molecular Formula : C15H20N4O
  • Molar Mass : 272.35 g/mol
  • Boiling Point : Approximately 525.1 °C (predicted) .

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • A related compound demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 8 µM and 16 µM respectively .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation:

  • In vitro studies have revealed that certain analogs possess selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 3.1 µM to 8.7 µM .
  • The mechanism of action is thought to involve the induction of oxidative stress leading to apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

Case Studies

Several studies have investigated the pharmacological effects of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized various derivatives of triazole compounds and evaluated their biological activities. Notably, some exhibited strong antiproliferative effects against different cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the interaction of these compounds with NMDA and AMPA receptors. It was found that specific substitutions on the tetrahydrobenzene moiety significantly affected their potency as antagonists .
  • Comparative Studies : A comparative analysis highlighted that while some derivatives showed moderate antimicrobial activity, others were more effective against specific bacterial strains compared to standard antibiotics like streptomycin .

Data Summary

Property Value
Molecular FormulaC15H20N4O
Molar Mass272.35 g/mol
Boiling Point~525.1 °C (predicted)
Antimicrobial MIC (E. faecalis)8 µM
Anticancer IC50 (MCF-7)3.1 - 8.7 µM

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for its preparation?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by functionalization with the triazolo-azepine moiety. Key steps include:

  • Coupling reactions : Use of NaN₃ as a catalyst in polar solvents like DMF or THF under controlled temperatures (50–80°C) to introduce azide groups .
  • Cyclization : Heating under reflux in inert atmospheres (e.g., nitrogen) to form the triazolo-azepine ring .
  • Purification : Recrystallization from ethanol or methanol to isolate the hydrochloride salt . Critical parameters include solvent choice, reaction time, and temperature gradients to avoid side reactions.

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring systems .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation hazards .
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Employ Design of Experiments (DoE) methodologies to systematically vary parameters:

  • Variables : Temperature, solvent ratios, catalyst loading, and reaction time .
  • Statistical Analysis : Response surface modeling to identify optimal conditions (e.g., 70°C in DMF with 1.2 eq NaN₃ increases yield by 20%) .
  • Scale-up Considerations : Maintain inert atmospheres during cyclization to prevent oxidation .

Q. How can computational methods predict this compound’s biological targets?

  • Molecular Docking : Screen against enzymes like 14-α-demethylase (PDB: 3LD6) to assess binding affinity .
  • Molecular Dynamics (MD) Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Structural Analog Comparison : Test derivatives with modified methoxy or azepine groups to isolate activity contributors .
  • Meta-Analysis : Use statistical tools like ANOVA to identify outliers or confounding variables in published datasets .

Methodological Considerations

Q. What strategies are effective in resolving low solubility during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤0.1%) with PBS buffer to maintain solubility without cytotoxicity .
  • Salt Formation : Explore alternative counterions (e.g., sulfate) to enhance aqueous solubility .

Q. How can degradation products be identified and mitigated during storage?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC-MS monitoring .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the triazolo ring .

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